molecular formula C14H24BF4P B150721 DI-Tert-butylphenylphosphonium tetrafluoroborate CAS No. 612088-55-8

DI-Tert-butylphenylphosphonium tetrafluoroborate

Cat. No. B150721
M. Wt: 310.12 g/mol
InChI Key: HRDPEVWZXUWEFR-UHFFFAOYSA-O
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Patent
US07230136B2

Procedure details

In a round-bottomed flask, 60.6 mg of copper(I)bromide-dimethyl sulphide complex and 51.2 mg of lithium bromide are initially charged under protective gas. 20 ml of hexane, 4 ml of dichlorophenylphosphine and another 19 ml of hexane are subsequently added. The reaction solution is cooled to 0° C. 32.4 ml of a 2 M solution of tert-butylmagnesium chloride in ether are then slowly added dropwise. The mixture is subsequently allowed to slowly adjust to room temperature and is then stirred at room temperature for a further two hours. For workup, the mixture is cautiously admixed with 75 ml of degassed 2 M HBF4. Another 5 ml of 8 M HBF4 are then additionally added and stirred for 15 min. Filtration with suction is then effected and the filter cake is washed with a little cold water. The residue is dried under reduced pressure to constant weight. Yield: 7.9 g (86% of theory) purity >99%.
Quantity
51.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].[Li+].Cl[P:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]([Mg]Cl)([CH3:15])([CH3:14])[CH3:13].[H+].[B-:19]([F:23])([F:22])([F:21])[F:20]>CCOCC.CCCCCC>[F:20][B-:19]([F:23])([F:22])[F:21].[C:12]([PH+:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1,4.5,8.9|

Inputs

Step One
Name
Quantity
51.2 mg
Type
reactant
Smiles
[Br-].[Li+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Name
Quantity
19 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is then stirred at room temperature for a further two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to slowly adjust to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
Filtration with suction
WASH
Type
WASH
Details
the filter cake is washed with a little cold water
CUSTOM
Type
CUSTOM
Details
The residue is dried under reduced pressure to constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.